Cas no 1699993-22-0 (2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde)

2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde is a brominated aromatic aldehyde featuring a 4-methylpiperidine substituent at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both an aldehyde group and a bromine atom offers multiple reactive sites for further functionalization, enabling applications in cross-coupling reactions, nucleophilic substitutions, and condensation reactions. The 4-methylpiperidine moiety enhances solubility in organic solvents and may influence the compound's binding properties in medicinal chemistry applications. Its well-defined structure and reactivity make it a valuable building block for constructing complex molecular architectures.
2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde structure
1699993-22-0 structure
Product name:2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde
CAS No:1699993-22-0
MF:C13H16BrNO
MW:282.176242828369
MDL:MFCD28400353
CID:4703187

2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-bromo-4-(4-methylpiperidin-1-yl)benzaldehyde
    • AM87897
    • 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde
    • MDL: MFCD28400353
    • Inchi: 1S/C13H16BrNO/c1-10-4-6-15(7-5-10)12-3-2-11(9-16)13(14)8-12/h2-3,8-10H,4-7H2,1H3
    • InChI Key: SCBBYRRTKGMGNZ-UHFFFAOYSA-N
    • SMILES: BrC1=C(C=O)C=CC(=C1)N1CCC(C)CC1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 238
  • Topological Polar Surface Area: 20.3

2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D626163-1g
2-bromo-4-(4-methylpiperidin-1-yl)benzaldehyde
1699993-22-0 97%
1g
$1520 2024-05-24
TRC
B123815-250mg
2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde
1699993-22-0
250mg
$ 245.00 2022-06-07
TRC
B123815-500mg
2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde
1699993-22-0
500mg
$ 405.00 2022-06-07
eNovation Chemicals LLC
D626163-1g
2-bromo-4-(4-methylpiperidin-1-yl)benzaldehyde
1699993-22-0 97%
1g
$1520 2025-02-18
eNovation Chemicals LLC
D626163-1g
2-bromo-4-(4-methylpiperidin-1-yl)benzaldehyde
1699993-22-0 97%
1g
$1520 2025-02-19

Additional information on 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde

2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde: A Comprehensive Overview

The compound 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde, identified by the CAS number 1699993-22-0, is a significant molecule in the field of organic chemistry. This compound is characterized by its unique structure, which combines a bromine atom at the 2-position of a benzaldehyde ring with a 4-methylpiperidinyl group at the 4-position. The combination of these functional groups makes it a versatile compound with potential applications in various areas, including pharmaceuticals, agrochemicals, and materials science.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde. Researchers have explored various methodologies to optimize the synthesis process, ensuring high yields and purity. One notable approach involves the use of palladium-catalyzed cross-coupling reactions, which have proven to be highly effective in constructing complex aromatic systems. These methods not only enhance the scalability of the synthesis but also contribute to the sustainability of chemical processes.

The structural features of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde make it an attractive candidate for further functionalization. The bromine atom at the 2-position serves as an excellent leaving group, facilitating substitution reactions. Meanwhile, the 4-methylpiperidinyl group introduces steric and electronic effects that can influence the reactivity and selectivity of subsequent transformations. These properties have been leveraged in recent studies to design novel derivatives with enhanced biological activities.

In terms of biological applications, 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde has shown promise in drug discovery efforts. Its ability to modulate key biological targets, such as protein kinases and G-protein coupled receptors (GPCRs), has been extensively investigated. For instance, recent research has demonstrated that this compound exhibits potent inhibitory activity against certain oncogenic kinases, making it a potential lead candidate for anticancer drug development.

The integration of computational chemistry tools has further enhanced our understanding of the molecular properties of 2-Bromo-4-(4-methylpiperidin-1-yli)benzaldehyde. Advanced molecular modeling techniques, such as density functional theory (DFT) calculations and molecular docking studies, have provided insights into its electronic structure and binding affinities with biological targets. These computational approaches have complemented experimental studies, enabling a more comprehensive analysis of the compound's behavior in different chemical and biological environments.

In conclusion, 2-Bromo-4-(4-methylpiperidin-1-yli)benzaldehyde represents a valuable molecule with diverse applications across multiple disciplines. Its unique structure, combined with recent advancements in synthetic and computational methods, positions it as a key player in future research and development efforts. As ongoing studies continue to uncover its full potential, this compound is expected to contribute significantly to the advancement of science and technology.

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